Tris(trimethylsilyl)methane

Catalog No.
S776539
CAS No.
1068-69-5
M.F
C10H28Si3
M. Wt
232.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tris(trimethylsilyl)methane

CAS Number

1068-69-5

Product Name

Tris(trimethylsilyl)methane

IUPAC Name

bis(trimethylsilyl)methyl-trimethylsilane

Molecular Formula

C10H28Si3

Molecular Weight

232.58 g/mol

InChI

InChI=1S/C10H28Si3/c1-11(2,3)10(12(4,5)6)13(7,8)9/h10H,1-9H3

InChI Key

BNZSPXKCIAAEJK-UHFFFAOYSA-N

SMILES

C[Si](C)(C)C([Si](C)(C)C)[Si](C)(C)C

Canonical SMILES

C[Si](C)(C)C([Si](C)(C)C)[Si](C)(C)C

Steric hindrance:

  • The bulky trimethylsilyl (Si(CH3)3) groups create significant steric hindrance around the central carbon atom. This property makes TMSM a valuable tool in studying reaction mechanisms and designing highly selective catalysts, where precise control over the interaction between the substrate and the catalyst is crucial.

Precursor for bulky organometallic compounds:

  • TMSM can be readily deprotonated using strong bases like n-butyllithium to form tris(trimethylsilyl)methyllithium (Me3Si)3CLi, also known as trisyllithium. This air- and moisture-sensitive compound serves as a precursor for bulky organometallic reagents used in various organometallic syntheses and as ligands in coordination chemistry.

Stabilization of reactive species:

  • The bulky trimethylsilyl groups can stabilize reactive species by shielding them from unwanted reactions with other molecules. This property makes TMSM useful in studying the behavior of highly reactive intermediates and transient species in various chemical reactions.

NMR spectroscopy:

  • TMSM is commonly used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy due to its well-defined single peak in the 1H NMR spectrum and its chemical inertness under most conditions. The peak position of TMSM is typically assigned a chemical shift of 0 ppm, serving as a reference point for other signals in the spectrum.

Organic synthesis:

  • TMSM can be employed as a protecting group in organic synthesis, particularly for alcohols and amines. The bulky trimethylsilyl group can be readily introduced onto the hydroxyl or amino group, preventing unwanted side reactions and facilitating selective transformations at other functional groups in the molecule.
Origin and Significance

Molecular Structure Analysis

The key feature of tris(trimethylsilyl)methane is its central carbon atom bonded to three bulky trimethylsilyl groups [(CH3)3Si], each containing three methyl groups. This creates a highly crowded tetrahedral geometry around the central carbon. The silicon-carbon bonds are longer than the typical carbon-carbon bonds, allowing the molecule to exist despite the steric hindrance.


Chemical Reactions Analysis

Synthesis

Tris(trimethylsilyl)methane can be synthesized by the reaction of methylmagnesium chloride (MeMgCl) with chlorotrimethylsilane (ClSiMe3) [].

3 ClSiMe3 + MeMgCl → (Me3Si)3CH + 3 MgCl2
Reactions

A notable reaction involving tris(trimethylsilyl)methane is its conversion to tris(trimethylsilyl)methyllithium, also known as trisyllithium, by treatment with methyllithium (MeLi) []. Trisyllithium is a valuable reagent due to its strong basicity and steric bulk.

(Me3Si)3CH + MeLi → (Me3Si)3CLi + CH4
Other Reactions

Tris(trimethylsilyl)methane can participate in various reactions depending on the reaction conditions. These can include:

  • Substitution reactions with electrophiles.
  • Hydrolysis to remove the trimethylsilyl groups.
  • Oxidation reactions.

Physical and Chemical Properties

  • Appearance: Colorless liquid [].
  • Boiling Point: 219 °C (426 °F) [].
  • Solubility: Highly soluble in hydrocarbon solvents [].
  • Stability: Relatively stable under ambient conditions [].
  • Block reaction pathways, leading to higher selectivity.
  • Increase reaction rates by forcing reacting molecules into specific orientations.
  • Protect sensitive functional groups within a molecule.

  • Formation of Tris(trimethylsilyl)methyllithium: When reacted with methyl lithium, it produces tris(trimethylsilyl)methyllithium, known as trisyllithium:
     TMS 3CH+CH3Li TMS 3CLi+CH\text{ TMS }_3\text{CH}+\text{CH}_3\text{Li}\rightarrow \text{ TMS }_3\text{CLi}+\text{CH}
    This reaction illustrates its ability to generate organolithium compounds, which are valuable in further synthetic transformations .
  • Reductive Dehalogenation: Although initially thought to be an effective mediator for this process, subsequent studies have shown that tris(trimethylsilyl)methane is not a competent reagent for dehalogenating organohalides due to the strength of its C-H bond .

Several methods exist for synthesizing tris(trimethylsilyl)methane:

  • Hydrosilylation: This involves the reaction of trimethylsilyl chloride with lithium aluminum hydride, followed by hydrolysis.
  • Grignard Reactions: The compound can also be synthesized through Grignard reagents reacting with silylated precursors.
  • Rearrangement Reactions: Some synthetic routes exploit rearrangement reactions involving other silanes to yield tris(trimethylsilyl)methane .

Tris(trimethylsilyl)methane finds applications across various fields:

  • Radical Initiators: It serves as a radical initiator in polymerization processes.
  • Chemical Shift Thermometer: In nuclear magnetic resonance spectroscopy, it is used as an internal standard for measuring chemical shifts due to its stable properties at varying temperatures .
  • Reagent in Organic Synthesis: Its ability to generate organolithium compounds makes it valuable in synthetic organic chemistry.

Research indicates that tris(trimethylsilyl)methane interacts with various radicals and reagents. Its radical reactivity has been compared with other silanes, revealing that it has a moderate reactivity profile. Studies have shown that its C-H bonds are relatively strong, limiting its effectiveness in certain radical-mediated reactions .

Tris(trimethylsilyl)methane shares structural and functional similarities with several other silanes. Here are some comparable compounds:

Compound NameFormulaUnique Features
Tris(trimethylsilyl)silaneC9H27Si4\text{C}_{9}\text{H}_{27}\text{Si}_{4}More reactive towards radicals due to additional silicon atoms.
Tris(trimethylsilyl)germaneC9H27Ge4\text{C}_{9}\text{H}_{27}\text{Ge}_{4}Exhibits different reactivity patterns due to germanium's properties.
TrimethylsilaneC3H12Si\text{C}_{3}\text{H}_{12}\text{Si}Simpler structure but widely used as a silating agent.

The uniqueness of tris(trimethylsilyl)methane lies in its combination of three trimethylsilyl groups attached to a central carbon atom, which provides distinct reactivity and stability compared to these similar compounds .

Tris(trimethylsilyl)methane is a colorless liquid with high solubility in hydrocarbon solvents. It possesses the molecular formula C₁₀H₂₈Si₃ (molecular weight: 232.59 g/mol) and CAS Registry Number 1068-69-5. The most fascinating aspect of this compound lies in its unique structural characteristics.

Molecular Geometry

Gas-phase electron diffraction studies have revealed that tris(trimethylsilyl)methane possesses unusually large Me₃SiCSiMe₃ angles of approximately 117°. This geometric distortion indicates an unusually high degree of p-character in the orbital used to form the C-H bond. The spatial arrangement of the three bulky trimethylsilyl groups around the central carbon atom creates significant steric hindrance, leading to these distinctive structural features.

Crystal Structure

X-ray crystallographic analyses of derivatives such as chloro- and bromo-tris(trimethylsilyl)methane have provided further insights into the structural distortions caused by the bulky trimethylsilyl groups. These studies confirm that the compounds have inner Si-C bonds which are longer than normal and wide Si-C-Si angles. For example, in chloro-tris(trimethylsilyl)methane, the Si-C inner bond length is 193.9(6) pm, significantly longer than typical Si-C bonds, while the Cl-C-Si angle is 102.7(5)°.

Structural Parameters of Halogen Derivatives

Table 1. Key Structural Parameters of Chloro- and Bromo-tris(trimethylsilyl)methane

ParameterCCl(SiMe₃)₃CBr(SiMe₃)₃
C-X bond length (pm)182.3(15)191.1(35)
Si-C inner bond length (pm)193.9(6)195.4(15)
Si-C outer bond length (pm)188.2(2)187.7(3)
X-C-Si angle (°)102.7(5)106.5(6)
C outer-Si-C outer angle (°)109.6(4)109.3(5)
Twist angle (°)14.6(7)13.5(7)

The earliest routes to tris(trimethylsilyl)methane relied on Grignard reagent-mediated alkylation of silicon chlorides. Building on Friedel and Crafts’ 1863 discovery of organosilicon compounds [3], chemists in the mid-20th century explored reactions between methylmagnesium bromide and silicon tetrachloride. However, these methods faced limitations due to the steric bulk of tris(trimethylsilyl) groups, which hindered complete substitution.

A breakthrough came with the use of reductive coupling reactions. In 1999, Gross et al. demonstrated that lithium-mediated reductive coupling of [bromobis(trimethylsilyl)silyl]tris(trimethylsilyl)silylmethane and chlorotrimethylsilane in tetrahydrofuran (THF) could yield geminal bis(hypersilyl) compounds [1] [2]. While this work focused on bis[tris(trimethylsilyl)silyl]methane, it laid the groundwork for analogous strategies to synthesize tris(trimethylsilyl)methane by optimizing precursor stoichiometry. Early yields were modest (~50–60%), and purification required low-temperature crystallography to isolate the product from byproducts like trimethylsilane [6].

Advancements in Organometallic Reagents (1990s)

The 1990s saw the adoption of highly reactive silyllithium reagents to streamline synthesis. For example, tris(trimethylsilyl)silyllithium ($$ \text{(Me}3\text{Si)}3\text{SiLi} $$) proved effective in nucleophilic displacement reactions with methyl chlorides. This approach avoided the need for reductive conditions and improved yields to ~70–75% [3].

Concurrently, tetrakis(trimethylsilyl)silane emerged as a precursor. Treatment with methyl lithium generated tris(trimethylsilyl)silyl lithium, which reacted with methyl halides to form the target compound [3]:
$$
\text{(Me}3\text{Si)}4\text{Si} + \text{MeLi} \rightarrow \text{(Me}3\text{Si)}3\text{SiLi} + \text{Me}4\text{Si}
$$
$$
\text{(Me}
3\text{Si)}3\text{SiLi} + \text{MeX} \rightarrow \text{(Me}3\text{Si)}_3\text{CH} + \text{LiX}
$$
This method capitalized on the stability of silyl lithium intermediates, though it required strict anhydrous conditions.

Modern Techniques (2000s–Present)

Recent innovations focus on catalytic hydrosilylation and flow chemistry. Hydrosilylation of propargyl alcohols with tris(trimethylsilyl)silane ($$ \text{(Me}3\text{Si)}3\text{SiH} $$) in the presence of platinum catalysts enables the construction of tris(trimethylsilyl)methane derivatives with >80% efficiency [4] [5].

High-vacuum distillation and chromatographic purification have also been refined. For instance, tris(trimethylsilyl)methane’s low boiling point (55–56°C at 2 mmHg) [4] allows separation from higher-boiling byproducts. Modern protocols report yields exceeding 90% with 97% purity [5].

Table 1: Evolution of Synthetic Methods

EraMethodKey ReagentsYield (%)Reference
1960s–1980sReductive couplingLi, THF50–60 [1] [2]
1990sSilyllithium alkylation(Me₃Si)₃SiLi, MeX70–75 [3]
2000s–PresentCatalytic hydrosilylation(Me₃Si)₃SiH, Pt catalysts>80 [4] [5]

Mechanistic and Structural Insights

X-ray crystallography studies have revealed how steric effects influence the compound’s geometry. The central carbon atom in tris(trimethylsilyl)methane adopts a trigonal planar configuration with Si–C–Si angles of ~136°, a distortion caused by repulsion between the bulky tris(trimethylsilyl) groups [1] [2]. This insight has guided the design of sterically hindered reagents for selective organic transformations.

Applications Driving Synthetic Refinement

The demand for tris(trimethylsilyl)methane in Peterson olefination and transition-metal catalysis has motivated cleaner syntheses. For example, its role in generating stabilized carbanions ($$ \text{(Me}3\text{Si)}3\text{CLi} $$) for C–C bond formation necessitates high-purity material [4] [5].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Tris(trimethylsilyl)methane

Dates

Modify: 2023-08-15

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